

AMOZ-CHPh-3-O-C-acid molecular weight and formula

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Compound of Interest

Compound Name: AMOZ-CHPh-3-O-C-acid

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Technical Guide: AMOZ-CHPh-3-O-C-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and potential applications of **AMOZ-CHPh-3-O-C-acid**, a hapten designed for the development of immunoassays against the furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).

Core Molecular Data

The fundamental chemical properties of **AMOZ-CHPh-3-O-C-acid** are summarized below. This data is critical for its use in experimental settings, including molar concentration calculations and analytical characterization.

Property	Value	Source
Molecular Formula	C ₁₇ H ₂₁ N ₃ O ₆	PubChem[1]
Molecular Weight	363.4 g/mol	PubChem[1]
IUPAC Name	2-[3-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]phenoxy]acetic acid	PubChem[1]
CAS Number	1416047-55-6	ChemBK[2]

Rationale and Application

AMOZ-CHPh-3-O-C-acid is a synthetic hapten. Haptens are small molecules that can elicit an immune response only when attached to a large carrier, such as a protein. This characteristic is leveraged to produce antibodies specific to the hapten. In this context, **AMOZ-CHPh-3-O-C-acid** is designed to generate antibodies that can specifically recognize and bind to AMOZ, the tissue-bound metabolite of the banned nitrofuran antibiotic, furaltadone.

The development of sensitive immunoassays for AMOZ is crucial for monitoring the illegal use of furaltadone in food-producing animals. The structural design of **AMOZ-CHPh-3-O-C-acid**, featuring a spacer arm and a terminal carboxylic acid group, facilitates its conjugation to carrier proteins, a critical step in immunogen synthesis.

Experimental Protocols

While specific experimental protocols for **AMOZ-CHPh-3-O-C-acid** are not readily available in the public domain, the methodologies outlined for its structural isomers, such as AMOZ-CHPh-4-O-C-acid, in the scientific literature provide a robust framework. The following protocols are adapted from established methods for similar haptens used in the development of immunoassays for AMOZ.

Hapten Synthesis

The synthesis of haptens like **AMOZ-CHPh-3-O-C-acid** typically involves the derivatization of the parent molecule, AMOZ, with a linker that introduces a reactive functional group. Based on the structure, a likely synthetic route involves the reaction of AMOZ with 2-(3-formylphenoxy)acetic acid.[3]

Immunogen Preparation (Hapten-Carrier Protein Conjugation)

To elicit an immune response, the hapten must be covalently linked to a carrier protein, such as Bovine Serum Albumin (BSA) for immunization or Ovalbumin (OVA) for assay development. The active ester method is a common approach.

Materials:

- **AMOZ-CHPh-3-O-C-acid**
- N-Hydroxysuccinimide (NHS)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
- Dimethylformamide (DMF)
- Carrier protein (BSA or OVA)
- Phosphate-buffered saline (PBS)
- Dialysis tubing

Procedure:

- Activation of the Hapten: Dissolve **AMOZ-CHPh-3-O-C-acid** in DMF. Add NHS and DCC (or EDCI) in slight molar excess. Stir the reaction mixture at room temperature for several hours to form the NHS-ester of the hapten.
- Conjugation to Carrier Protein: Dissolve the carrier protein (BSA or OVA) in PBS. Slowly add the activated hapten solution to the protein solution while stirring. The molar ratio of hapten

to protein can be varied to achieve the desired degree of conjugation.

- Reaction and Purification: Allow the conjugation reaction to proceed overnight at 4°C with gentle stirring.
- Dialysis: Transfer the reaction mixture to dialysis tubing and dialyze against PBS for several days with multiple changes of buffer to remove unconjugated hapten and other small molecules.
- Characterization: Confirm the successful conjugation and determine the hapten-to-protein ratio using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Polyclonal Antibody Production

Materials:

- Immunogen (**AMOZ-CHPh-3-O-C-acid** conjugated to BSA)
- Freund's complete and incomplete adjuvant
- Experimental animals (e.g., rabbits or mice)

Procedure:

- Immunization: Emulsify the immunogen with an equal volume of Freund's complete adjuvant for the primary immunization. Subsequent booster immunizations should use Freund's incomplete adjuvant.
- Administration: Inject the emulsion subcutaneously at multiple sites on the back of the animal.
- Booster Injections: Administer booster injections at regular intervals (e.g., every 3-4 weeks).
- Titer Monitoring: Collect blood samples periodically to monitor the antibody titer using an enzyme-linked immunosorbent assay (ELISA).
- Antibody Purification: Once a high antibody titer is achieved, collect the blood and separate the serum. The polyclonal antibodies can be purified from the serum using protein A/G

affinity chromatography.

Indirect Competitive ELISA (ic-ELISA) for AMOZ Detection

This assay is used to detect and quantify free AMOZ in a sample.

Materials:

- Coating antigen (**AMOZ-CHPh-3-O-C-acid** conjugated to OVA)
- Polyclonal antibody against AMOZ
- Standard solutions of AMOZ
- Sample extracts
- Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG)
- Substrate solution (e.g., TMB)
- Stop solution (e.g., 2M H₂SO₄)
- ELISA plates and reader

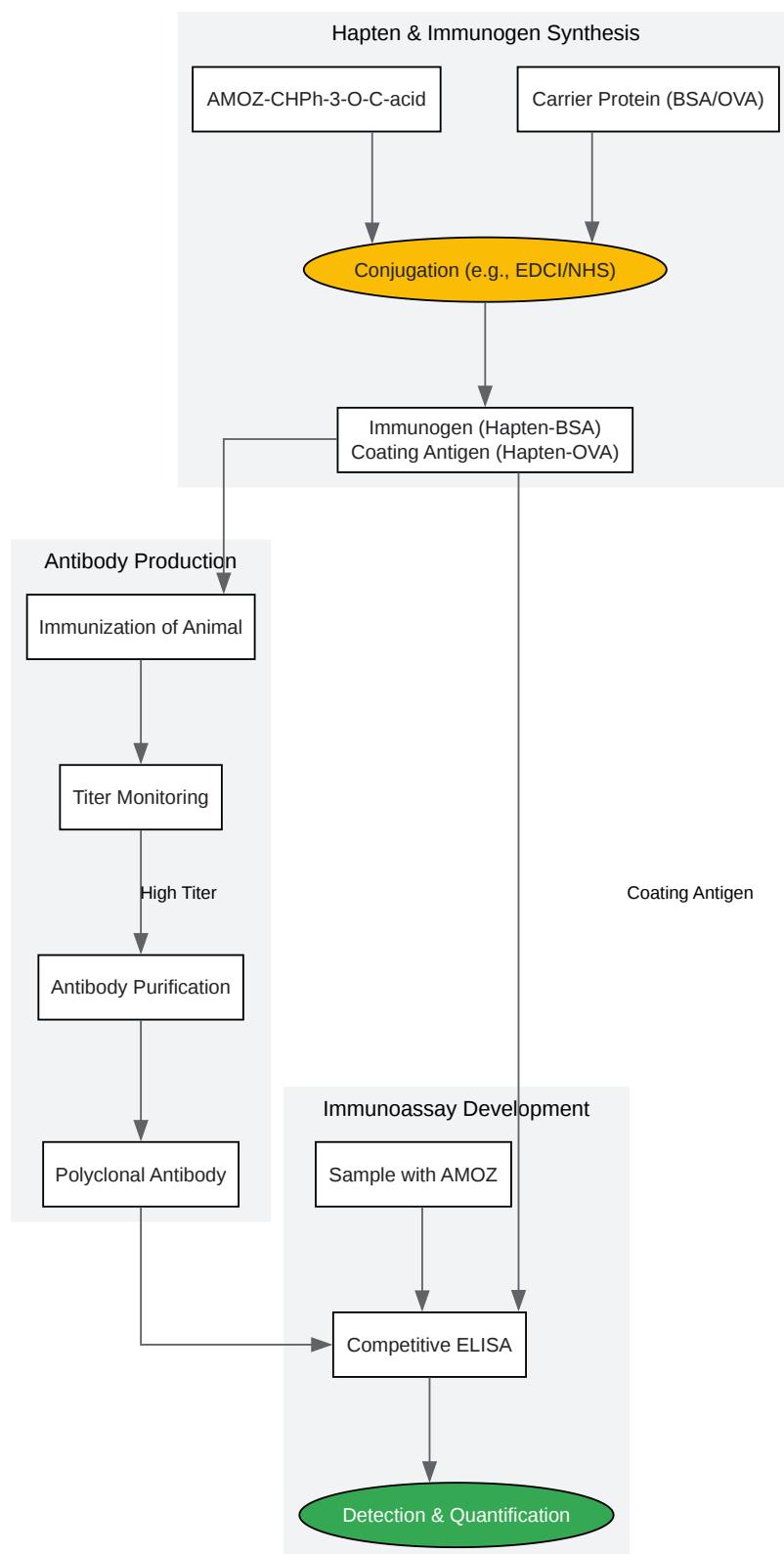
Procedure:

- Coating: Coat the wells of a microtiter plate with the coating antigen (**AMOZ-CHPh-3-O-C-acid-OVA**) and incubate.
- Washing: Wash the plate to remove any unbound antigen.
- Blocking: Add a blocking buffer to prevent non-specific binding.
- Competitive Reaction: Add standard solutions of AMOZ or sample extracts to the wells, followed by the addition of the primary antibody. In this step, free AMOZ in the sample competes with the coated antigen for binding to the antibody.

- Incubation and Washing: Incubate the plate, then wash to remove unbound reagents.
- Secondary Antibody: Add the enzyme-conjugated secondary antibody and incubate.
- Washing: Wash the plate to remove the unbound secondary antibody.
- Signal Development: Add the substrate solution and incubate for color development.
- Stopping the Reaction: Add the stop solution.
- Measurement: Read the absorbance at the appropriate wavelength using an ELISA reader.
The signal intensity will be inversely proportional to the concentration of AMOZ in the sample.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the development of an immunoassay using **AMOZ-CHPh-3-O-C-acid**.



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Caption: Workflow for immunoassay development using a hapten.

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